6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
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Overview
Description
The compound is a derivative of pyridazinone, which is a class of organic compounds containing a pyridazine ring . Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
Pyridazinones can be synthesized through various methods. One common method involves the condensation of 1,3-dicarbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of pyridazinones is characterized by a six-membered ring with two adjacent nitrogen atoms. The presence of the furoyl group and the tetrahydropyrido group in the compound you mentioned would add complexity to the structure .Chemical Reactions Analysis
Pyridazinones can undergo various chemical reactions, including those involving their nitrogen atoms or any functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyridazinone would depend on its exact structure. In general, pyridazines are colorless liquids with a boiling point of 208 °C .Scientific Research Applications
Synthesis and Biological Potential
Facile Synthesis and Anticipated Biological Activities : The synthesis of 3(2H)-pyridazinones and 2(3H)-furanones from 3-aroyl-2-arylpropionic acids has been explored, highlighting the potential for creating compounds with negligible side effects compared to current non-steroidal anti-inflammatory drugs (NSAIDs) and biologically active 2(3H)-furanones (Morsy, 2008).
Anti-inflammatory Activity of Pyridazinones : Research has shown that 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones exhibit promising anti-inflammatory activity, which is significant for the development of new therapeutic agents (Khan & Siddiqui, 2000).
Analgesic and Anti-inflammatory Properties : Novel thiazolo[4,5-d]pyridazinones have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities, presenting a new avenue for the development of therapeutic compounds (Demchenko et al., 2015).
Cytotoxicity Evaluation Using Brine Shrimp Assay : The bioactivity of 6-aryl-4,5-dihydropyridazin-3(2H)-ones has been assessed, revealing compounds with significant cytotoxicity, suggesting potential applications in developing anticancer agents (Asif, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(furan-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-11-6-8-7-15(4-3-9(8)13-14-11)12(17)10-2-1-5-18-10/h1-2,5-6H,3-4,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCJUFRVVZCASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)NN=C21)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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